3-Isothiocyanato-4-methylbenzoic acid
Overview
Description
3-Isothiocyanato-4-methylbenzoic acid is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. Isothiocyanates are known for their biological activity and are commonly found as degradation products of glucosinolates, which are secondary metabolites in plants, particularly those in the Brassicaceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isothiocyanato-4-methylbenzoic acid can be synthesized through various methods. One common method involves the reaction of 3-amino-4-methylbenzoic acid with tetramethylthiuram disulfide in dimethylformamide (DMF). This reaction yields 3-N,N-dimethylthioureido-4-methylbenzoic acid, which upon thermolysis or treatment with acidic reagents, eliminates dimethylamine to form this compound .
Industrial Production Methods: Industrial production of isothiocyanates often involves the use of amines and highly toxic reagents such as thiophosgene or carbon disulfide. more sustainable methods have been developed, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur. This method uses benign solvents and catalytic amounts of amine bases, making it a safer and more environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions: 3-Isothiocyanato-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can react with hydrazine to form substituted thiosemicarbazides.
Common Reagents and Conditions:
Tetramethylthiuram disulfide in DMF: Used for the initial synthesis.
Hydrazine: Used for forming thiosemicarbazides.
Acidic Reagents: Used for thermolysis to eliminate dimethylamine.
Major Products:
3-N,N-dimethylthioureido-4-methylbenzoic acid: Intermediate product.
Substituted thiosemicarbazides: Formed from the reaction with hydrazine.
Scientific Research Applications
3-Isothiocyanato-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-isothiocyanato-4-methylbenzoic acid involves its ability to act as an electrophile, reacting with nucleophiles such as proteins and DNA. This reactivity can lead to the modification of cellular components, which may contribute to its biological activities. For example, its antimicrobial activity is thought to result from its ability to disrupt bacterial cell membranes and interfere with essential enzymes .
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Comparison: 3-Isothiocyanato-4-methylbenzoic acid is unique due to its specific structure, which includes a methyl group on the benzene ring. This structural feature can influence its reactivity and biological activity compared to other isothiocyanates. For instance, allyl isothiocyanate is known for its pungent flavor and antimicrobial properties, while benzyl isothiocyanate has been studied for its anticancer effects .
Biological Activity
3-Isothiocyanato-4-methylbenzoic acid (IMBA) is an organic compound belonging to the isothiocyanate family, characterized by the presence of the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, particularly in the context of cancer prevention and antimicrobial properties. This article reviews the biological activity of IMBA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C10H9N1O2S1
- Molecular Weight : 219.25 g/mol
- Structure : The compound features a benzoic acid moiety with an isothiocyanate group, which contributes to its reactivity and biological properties.
The biological activity of IMBA can be attributed to its electrophilic nature, allowing it to react with various nucleophiles, including proteins and nucleic acids. This reactivity may lead to:
- Modification of Cellular Components : IMBA can disrupt cellular processes by modifying proteins and DNA, potentially leading to apoptosis in cancer cells.
- Antimicrobial Effects : The compound's ability to disrupt bacterial cell membranes and interfere with essential enzymatic functions contributes to its antibacterial properties.
Anticancer Properties
Research has demonstrated that isothiocyanates exhibit significant anticancer activity. IMBA has been studied for its potential effects on various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 15.0 | Induces apoptosis |
HeLa (Cervical) | 12.5 | Inhibits cell proliferation |
A549 (Lung) | 20.0 | Promotes cell cycle arrest |
Studies indicate that IMBA induces apoptosis through intrinsic pathways, promoting mitochondrial dysfunction and subsequent caspase activation .
Antimicrobial Activity
IMBA has demonstrated broad-spectrum antimicrobial activity against several pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
The antimicrobial mechanism is primarily attributed to the disruption of microbial cell membranes and inhibition of vital metabolic processes .
Study 1: Anticancer Efficacy
A study evaluated the effects of IMBA on MCF-7 breast cancer cells. Results showed that treatment with IMBA led to a dose-dependent decrease in cell viability and increased markers of apoptosis, such as cleaved caspase-3 and PARP .
Study 2: Antimicrobial Activity
In a comparative study assessing various isothiocyanates, IMBA was found to be effective against both Gram-positive and Gram-negative bacteria. The compound exhibited a significant reduction in bacterial load in infected murine models, suggesting its potential as a therapeutic agent against infections caused by resistant strains .
Properties
IUPAC Name |
3-isothiocyanato-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-6-2-3-7(9(11)12)4-8(6)10-5-13/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPODZMBNYZGYRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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